Rebamipide methyl ester
Description
Evolution of Rebamipide (B173939) in Gastrointestinal Mucosal Research
Initially developed in the 1980s, Rebamipide emerged as a novel anti-ulcer agent. nih.govnih.gov It was selected from over 500 amino acid analogues of 2(1H)-quinolinone for its potent gastroprotective effects. nih.gov Unlike traditional anti-secretory drugs, Rebamipide's mechanism of action is multifaceted. It enhances the mucosal defense system by stimulating the production of prostaglandins (B1171923) and mucus glycoproteins, which form a protective layer in the stomach. nih.govpatsnap.compatsnap.com Furthermore, it exhibits antioxidant properties by scavenging harmful free radicals and possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines. patsnap.compatsnap.com These unique properties have established Rebamipide as a valuable tool in managing various gastric disorders, including those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and Helicobacter pylori infection. nih.govgutnliver.org
Significance of Chemical Modification Strategies in Drug Discovery and Development
Chemical modification is a cornerstone of modern drug discovery. It allows scientists to optimize the pharmacological properties of a lead compound to improve its efficacy, safety, and pharmacokinetic profile. Strategies such as esterification, salt formation, and the creation of solvates can significantly alter a drug's solubility, bioavailability, and stability. acs.orgresearchgate.net For a drug like Rebamipide, which is characterized by poor water solubility, these modifications are particularly crucial. nih.govmdpi.com By converting the carboxylic acid group of Rebamipide into a methyl ester, for instance, researchers can investigate changes in its lipophilicity and absorption characteristics. acs.orgdatapdf.com Such modifications are instrumental in developing new formulations with potentially improved therapeutic outcomes. mdpi.comnih.gov
Overview of Rebamipide Methyl Ester in Pharmaceutical Science Context
This compound is a direct chemical derivative of Rebamipide, where the carboxylic acid functional group is converted into a methyl ester. acs.orgdatapdf.com This modification results in a compound with distinct physicochemical properties. chemicalbook.comchemscene.comaxios-research.com In the context of pharmaceutical sciences, this compound is primarily studied as an impurity or a metabolite of Rebamipide. chemicalbook.comaxios-research.com However, its synthesis and characterization are also of interest for understanding the structure-activity relationship of Rebamipide and for developing novel drug delivery systems. acs.orgresearchgate.net Research into its synthesis has explored various methods, including reactions involving methanol (B129727). acs.orgdatapdf.com The study of such derivatives is essential for ensuring the purity and quality of the parent drug and for exploring new therapeutic possibilities. acs.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₇ClN₂O₄ |
| Molecular Weight | 384.81 g/mol |
| CAS Number | 90098-38-7 |
| Melting Point | 275-276.5°C |
| Boiling Point (Predicted) | 660.2 ± 55.0 °C |
| Density (Predicted) | 1.321 ± 0.06 g/cm³ |
| pKa (Predicted) | 11.55 ± 0.70 |
Table sources: chemicalbook.comchemscene.comaxios-research.com
Research Findings on Rebamipide and its Derivatives
| Study Focus | Key Findings |
| Synthesis and Bioavailability | The synthesis of this compound, along with sodium salts and a methanol solvate, has been achieved. acs.orgresearchgate.net These modifications were found to improve the dissolution rate and, in the case of the methyl ester, enhance oral bioavailability in rats compared to the parent drug. acs.org |
| Formulation Development | Novel formulations of Rebamipide, such as nanocrystals and spray-dried microspheres, have been developed to increase its solubility and bioavailability. nih.govresearchgate.net These advanced delivery systems aim to overcome the limitations of Rebamipide's poor water solubility. mdpi.comdntb.gov.ua |
| Mechanism of Action | Rebamipide's gastroprotective effects are attributed to its ability to increase prostaglandin (B15479496) synthesis, scavenge reactive oxygen species, and inhibit inflammatory responses. nih.govpatsnap.com It also stimulates the production of mucus and growth factors, promoting the healing of the gastric mucosa. nih.govnih.govpatsnap.com |
| Clinical Efficacy | Clinical trials have demonstrated the efficacy of Rebamipide in treating gastric ulcers and gastritis. nih.govgutnliver.orggutnliver.org A new formulation of Rebamipide has shown non-inferiority to the conventional dosage form. gutnliver.orggutnliver.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-27-20(26)17(23-19(25)12-6-8-14(21)9-7-12)10-13-11-18(24)22-16-5-3-2-4-15(13)16/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXCBIDOZGKWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Rebamipide Methyl Ester
Rebamipide (B173939) Synthesis via Glycine (B1666218) Methyl Ester Intermediates
A prominent synthetic strategy for Rebamipide leverages glycine methyl ester as an accessible and cost-effective starting material. google.com This multi-step process builds the molecule sequentially, culminating in the formation of Rebamipide after a final hydrolysis step. The synthesis proceeds through amidation, chlorination, and substitution reactions, with Rebamipide methyl ester or its direct precursor being the product of the substitution step. google.com
Amidation Reactions: Glycine Methyl Ester as a Starting Material
The synthesis initiates with the amidation of glycine methyl ester. google.com In this step, glycine methyl ester hydrochloride is reacted with p-chlorobenzoyl chloride to form the N-(4-chlorobenzoyl)glycine methyl ester intermediate. google.comchemspider.com The reaction is conducted under alkaline conditions to neutralize the hydrochloric acid generated. google.com Various bases and solvents can be employed to facilitate this transformation, with reaction conditions optimized to ensure complete conversion of the starting material. google.com
For instance, the reaction can be carried out using triethylamine (B128534) as the base in a dichloromethane (B109758) solvent or with sodium bicarbonate in diethyl ether. google.com The temperature is typically controlled, starting at a cooler temperature (0-5 °C) during the dropwise addition of p-chlorobenzoyl chloride, before proceeding at room temperature for several hours. google.com
Table 1: Reaction Conditions for the Amidation of Glycine Methyl Ester
| Reactants | Base | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| Glycine methyl ester hydrochloride, p-chlorobenzoyl chloride | Triethylamine | Dichloromethane | 0-5 °C, then 25 °C | 4 hours |
| Glycine methyl ester hydrochloride, p-chlorobenzoyl chloride | Sodium Bicarbonate | Diethyl Ether | 0-5 °C, then 25 °C | 4 hours |
Data derived from a patented synthesis process. google.com
Chlorination of N-(4-chlorobenzoyl)glycine Methyl Ester Intermediate
Following the amidation, the resulting N-(4-chlorobenzoyl)glycine methyl ester undergoes a chlorination reaction. google.com This chemical transformation converts the amide intermediate into a more reactive chloroimine intermediate, which is essential for the subsequent substitution step. google.com This step prepares the molecule for the introduction of the quinolinone moiety.
Substitution Reactions with Bromomethyl Carbostyril Derivatives
The chloroimine intermediate is then reacted with a bromomethyl quinolone derivative, specifically 4-(bromomethyl)quinolin-2(1H)-one (also known as 4-bromomethyl carbostyril). google.comlookchem.comchemicalbook.com This substitution reaction couples the two main fragments of the molecule, resulting in the formation of methyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate, which is this compound. google.comchemicalbook.comchemscene.com This step is crucial as it assembles the complete carbon skeleton of the target compound.
Hydrolytic Step to Yield Rebamipide
The final step in this synthetic sequence is the hydrolysis of the methyl ester group of the compound formed in the previous stage. google.com This reaction, typically carried out in the presence of water and catalyzed by acid or base, cleaves the ester bond to yield the corresponding carboxylic acid, Rebamipide, and methanol (B129727). google.comsmolecule.com This completes the synthesis, providing the final active pharmaceutical ingredient. google.com
Direct Esterification Approaches for this compound Synthesis
An alternative to the multi-step synthesis is the direct conversion of Rebamipide into its methyl ester. This transformation is primarily relevant for producing the ester as a reference standard or for creating prodrugs. google.com
Formation of the Methyl Ester Functional Group
The direct synthesis of this compound from Rebamipide involves a standard esterification reaction. datapdf.com In this process, the carboxylic acid group of Rebamipide is reacted with methanol under acidic conditions. Reagents such as thionyl chloride (SOCl2) can be used to first convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with methanol to form the methyl ester. drugfuture.comorganicchemistrytutor.com This method is analogous to the methylation of similar alanine (B10760859) derivatives, which are converted to their corresponding methyl esters using a combination of thionyl chloride and methanol. drugfuture.com This approach directly attaches the methyl ester functional group to the intact Rebamipide molecule. datapdf.com
Table 2: List of Chemical Compounds
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| Rebamipide | 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid | C19H15ClN2O4 |
| This compound | Methyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate | C20H17ClN2O4 |
| Glycine methyl ester hydrochloride | C3H8ClNO2 | |
| p-Chlorobenzoyl chloride | 4-Chlorobenzoyl chloride | C7H4Cl2O |
| N-(4-chlorobenzoyl)glycine methyl ester | Methyl N-(4-chlorobenzoyl)glycinate | C10H10ClNO3 |
| 4-(Bromomethyl)quinolin-2(1H)-one | 4-Bromomethyl carbostyril | C10H8BrNO |
| Thionyl chloride | SOCl2 | |
| Dichloromethane | Methylene chloride | CH2Cl2 |
| Triethylamine | C6H15N | |
| Sodium bicarbonate | NaHCO3 | |
| Diethyl ether | C4H10O |
Comparative Analysis of Synthetic Pathways for Rebamipide and its Methyl Ester
The synthesis of Rebamipide and its methyl ester can be achieved through several distinct routes. This compound can be synthesized directly from Rebamipide. In one method, methanol, which typically acts as a solvent, reacts with Rebamipide to form the ester derivative researchgate.netacs.org. Another pathway involves the methylation of 3-(2-oxo-1,2-dihydroquinolin-4-yl)-(R,S)-alanine using thionyl chloride (SOCl2) and methanol to produce the corresponding methyl ester, which can then be used in further steps like optical resolution newdrugapprovals.org.
While specific yield data for the direct esterification of Rebamipide to its methyl ester is not extensively detailed in the reviewed literature, the processes that utilize methyl ester intermediates before final hydrolysis to Rebamipide are described as having "high reaction yield" and being suitable for industrialization google.com.
| Synthesis Pathway | Key Steps | Reported Overall Yield | Reported Purity | Reference |
|---|---|---|---|---|
| One-Pot Process via Krapcho Decarboxylation | Five-step synthesis using a single solvent. | ≥83% | ≥99.89% | researchgate.netacs.org |
| Improved One-Step Reaction | Acylation of 2-amino-3-(1.2-dihydro-2-oxo-4-quinolyl) propionic acid hydrochloride. | 80% - 95% | >99.5% | google.com |
| Route from Glycine Methyl Ester | Amidation, chlorination, substitution, and final hydrolysis. | High (not quantified) | Not specified | google.com |
Effective impurity control is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). In the synthesis of Rebamipide, several process-related impurities have been identified, including the 6-bromo compound, which is particularly difficult to remove using conventional purification methods google.com.
| Impurity | Management Strategy | Outcome | Reference |
|---|---|---|---|
| 6-bromocarbostyril amino acid compound (11) | Selective reduction of the impurity to the desired intermediate (5) prior to final acylation. | Converts impurity into useful product, enhancing both purity and yield. Final purity: 99.60%. | google.com |
| Rebamipide Impurity 1, 2, K | Standard purification and process control. | Impurity levels are controlled to meet specifications. | |
| Rebamipide 3-Chloro Impurity | Standard purification and process control. | Impurity levels are controlled to meet specifications. | pharmaffiliates.com |
Significant strides have been made in developing environmentally sustainable manufacturing processes for Rebamipide. A key development is a large-scale synthesis that emphasizes process intensification and adherence to green chemistry principles researchgate.netacs.org. This process has a calculated E-Factor (Environmental Factor) of 11.5, indicating a reduction in waste generation newdrugapprovals.orgacs.orglookchem.com.
The green credentials of this process stem from several key modifications. Firstly, it utilizes a single organic solvent for a multi-step (five-step) one-pot synthesis, which drastically minimizes organic waste researchgate.netacs.org. Secondly, it avoids the use of problematic additives such as antifoaming agents researchgate.netacs.org. A crucial innovation was the replacement of conventional acid hydrolysis with Krapcho decarboxylation. This change circumvents the issue of uncontrollable frothing that complicated earlier methods, making the process safer and more efficient for large-scale production researchgate.netacs.org. These improvements result in a hassle-free commercial process that is both high-yielding and environmentally conscious researchgate.netacs.org.
| Feature | Description | Benefit | Reference |
|---|---|---|---|
| E-Factor | 11.5 | Quantifies the process as having a lower environmental impact. | newdrugapprovals.orgacs.orglookchem.com |
| Solvent Use | Use of a single organic solvent (DMSO) for a one-pot, five-step reaction. | Minimizes organic waste generation. | researchgate.netacs.org |
| Process Intensification | Krapcho decarboxylation instead of conventional acid hydrolysis. | Avoids uncontrollable frothing, enhancing safety and efficiency. | researchgate.netacs.org |
| Reagent Use | Avoidance of antifoaming agents and acetic acid. | Reduces the number of auxiliary chemicals and potential waste streams. | researchgate.netacs.org |
Structural Elucidation and Solid State Characteristics of Rebamipide Methyl Ester
Crystallographic Analysis of Rebamipide (B173939) Methyl Ester and Related Forms
Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For Rebamipide methyl ester, such studies have been instrumental in understanding its molecular conformation and packing in the solid state.
Single crystal X-ray diffraction (SXRD) is a powerful technique for the unambiguous determination of a molecule's crystal structure. A single crystal of this compound has been successfully obtained and analyzed, providing precise details of its atomic arrangement. researchgate.net In one study, this compound was synthesized, and its structure was determined by SXRD, confirming the formation of the ester. acs.org
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value |
| Formula | C20H17ClN2O5 |
| Formula Weight | 400.81 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(3) |
| b (Å) | 15.897(5) |
| c (Å) | 11.589(4) |
| α (°) | 90 |
| β (°) | 108.456(6) |
| γ (°) | 90 |
| V (ų) | 1769.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.503 |
| F(000) | 832.0 |
| Crystal Size (mm³) | 0.15 x 0.12 x 0.11 |
| Final R indexes [I>2σ(I)] | R1 = 0.0560, wR2 = 0.1478 |
| R indexes (all data) | R1 = 0.0792, wR2 = 0.1633 |
Table 1: Crystallographic data for this compound. researchgate.net
Polymorphism and Solvate Formation of Rebamipide Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, and the formation of solvates (or pseudopolymorphs) are of great interest in pharmaceutical sciences. These different solid forms can exhibit distinct physical and chemical properties.
Several solvated forms of Rebamipide have been prepared and characterized. A study systematically investigated the solid forms of Rebamipide and successfully prepared four solvates: a dimethyl sulfoxide (B87167) solvate (RBM/DMSO), a dichloromethane (B109758) solvate (RBM/CH2Cl2), a hydrate (B1144303) (RBM/H2O), and a hemiethanol hemihydrate. researchgate.netrsc.org These were obtained through solvent crystallization. researchgate.netrsc.org Single crystals of the RBM/DMSO and RBM/CH2Cl2 solvates were obtained at 4 °C and were found to be monoclinic with the space group P2₁/c. researchgate.netrsc.org Another study reported the synthesis and characterization of a methanol (B129727) solvate of Rebamipide. acs.org
The preparation of these solvates involves dissolving Rebamipide in the respective solvents or solvent mixtures and allowing crystallization to occur. rsc.org For example, colorless single crystals of RBM/DMSO were obtained by dissolving Rebamipide in DMSO, while the RBM/CH2Cl2 solvate was prepared from a methanol/dichloromethane mixture. rsc.org A monohydrate crystal form of Rebamipide has also been prepared and characterized. google.com
The stability of different solid-state forms is a critical factor for pharmaceutical development. Studies have shown that the solvated forms of Rebamipide can undergo phase transitions upon desolvation. For example, the RBM/CH2Cl2 solvate transforms into a new polymorphic form (form 3) upon solvent removal, and upon further heating to 220 °C, it converts to another polymorph (form 4). researchgate.netrsc.org Similarly, the dehydration of RBM/H2O at 150 °C results in the formation of another polymorph (form 5). rsc.org
The stability of these new polymorphic forms has been assessed. Form 3, form 4, and RBM/H2O demonstrated good stability at 40 °C and 75% relative humidity. researchgate.netrsc.org In contrast, the amorphous form of Rebamipide, which can be prepared by methods like ball milling and spray drying, is less stable and can recrystallize under high humidity conditions. researchgate.netmdpi.com Studies on two crystalline forms of Rebamipide, designated Form 1 and Form 2, showed that they were not transformed after three months of storage at various relative humidities (0%, 52%, and 95%) or after milling. nih.gov
Pharmacological Investigations and Biochemical Mechanisms of Rebamipide and Its Methyl Ester Analogues in Vitro and Preclinical Models
Molecular Targets and Receptor Interactions of Rebamipide (B173939)
Rebamipide, an amino acid derivative of 2-(1H)-quinolinone, demonstrates its therapeutic effects through a multi-faceted mechanism of action that involves enhancing mucosal defense, scavenging free radicals, and modulating inflammatory responses. wikipedia.orgnih.gov Its actions are not tied to a single receptor but rather a range of molecular and cellular targets that collectively contribute to its gastroprotective and anti-inflammatory properties.
Prostaglandin (B15479496) Synthesis Pathway Modulation
A cornerstone of Rebamipide's mechanism is its ability to stimulate the synthesis of endogenous prostaglandins (B1171923) (PGs), particularly Prostaglandin E2 (PGE2), within the gastric mucosa. wikipedia.orgnih.govmims.compatsnap.com Prostaglandins are crucial for maintaining the integrity of the stomach lining by promoting mucus and bicarbonate secretion. patsnap.com
Rebamipide's influence on the prostaglandin pathway is multifaceted:
Induction of Cyclooxygenase-2 (COX-2): Rebamipide has been shown to temporarily activate the genes that encode for COX-2, an enzyme pivotal in the conversion of arachidonic acid to prostaglandins. wikipedia.org
Increased PGE2 Levels: By stimulating COX-2, Rebamipide leads to an increased concentration of PGE2 in the gastric mucosa, which in turn enhances mucosal protection. wikipedia.org
| Parameter | Effect of Rebamipide | Significance |
|---|---|---|
| Prostaglandin E2 (PGE2) Synthesis | Increased | Enhances gastric mucosal protection |
| Cyclooxygenase-2 (COX-2) Gene Expression | Temporarily Activated | Key enzyme in prostaglandin synthesis |
Reactive Oxygen Species Scavenging and Antioxidant System Activation
Rebamipide exhibits significant antioxidant properties by directly scavenging harmful reactive oxygen species (ROS) and inhibiting their production. patsnap.comnih.gov The gastric mucosa is constantly exposed to ROS, which can lead to oxidative stress and cellular damage. patsnap.com
In vitro studies have demonstrated Rebamipide's capacity to:
Scavenge Free Radicals: It effectively scavenges hydroxyl radicals, a highly reactive and damaging ROS. nih.gov
Inhibit Lipid Peroxidation: Rebamipide has been shown to inhibit lipid peroxidation in gastric mucosal homogenates, a process that can lead to cell membrane damage. nih.gov
Reduce Superoxide (B77818) Production: Studies using electron paramagnetic resonance have shown that Rebamipide can inhibit the production of superoxide by neutrophils. nih.gov
Modulation of Inflammatory Cytokine and Chemokine Production
A key aspect of Rebamipide's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory cytokines. nih.govpatsnap.comnih.gov By dampening the inflammatory response, Rebamipide helps to reduce inflammation and promote the healing of the gastric mucosa. patsnap.com
Specifically, Rebamipide has been found to:
Inhibit the production of tumor necrosis factor-alpha (TNF-α). patsnap.com
Reduce the levels of interleukins such as IL-1β and IL-6. patsnap.com
This modulation of cytokine production is crucial in conditions like gastritis, where inflammation is a central pathological feature. patsnap.com
Suppression of Neutrophil Activation Mechanisms
Rebamipide has been shown to attenuate the activity of neutrophils, which are key players in the inflammatory process and can contribute to mucosal injury. nih.govnih.gov
Its suppressive effects on neutrophils are achieved through several mechanisms:
Inhibition of Neutrophil Infiltration: Rebamipide can reduce the infiltration of neutrophils into the gastric mucosa.
Inhibition of Superoxide Production: As mentioned earlier, it inhibits the generation of ROS by activated neutrophils. nih.gov
Reduction of Neutrophil Adherence: In vitro studies have shown that Rebamipide at concentrations of 10(-5) and 10(-6) M can reduce the adherence of neutrophils to endothelial cells. nih.gov
| Mechanism | Effect of Rebamipide | Reference Concentration (in vitro) |
|---|---|---|
| Adherence to Endothelial Cells | Reduced | 10⁻⁵ and 10⁻⁶ M |
| Superoxide Production | Inhibited | Dose-dependent |
Cellular Signaling Pathway Modulation by Rebamipide and Derivatives
The diverse pharmacological effects of Rebamipide are underpinned by its ability to modulate key intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.
Suppressor of Mothers Against Decapentaplegic (SMAD) Signaling Cascade
Rebamipide has been shown to engage the Suppressor of Mothers Against Decapentaplegic (SMAD) signaling pathway, which plays a role in its anti-cancer effects. nih.gov In preclinical models using human gastric cancer cells (AGS), treatment with Rebamipide led to the activation of the SMAD signaling pathway. researchgate.net This activation was characterized by increased phosphorylation of Smad2/3 and the subsequent formation of the Smad2/3-Smad4 complex. researchgate.net The activation of this cascade is a key mechanism through which Rebamipide is thought to inhibit the growth of human gastric cancer cells. nih.govresearchgate.net The anticancer effects of Rebamipide are believed to stem from the cytoprotective actions associated with the activation of this pathway. nih.gov
Table 1: Effect of Rebamipide on SMAD Pathway Components in Gastric Cancer Cells
| Component | Observation | Implied Effect | Reference |
| Smad2/3 | Increased phosphorylation | Pathway Activation | researchgate.net |
| Smad2/3-Smad4 Complex | Increased formation | Signal Transduction | researchgate.net |
| Cell Proliferation | Inhibition | Anti-cancer Activity | researchgate.net |
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway Activation
Rebamipide demonstrates the ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway, a critical anti-inflammatory and cytoprotective signaling route. nih.gov The mechanism involves triggering a shift from the pro-inflammatory Nuclear Factor Kappa B (NF-κB) pathway towards the anti-inflammatory NRF2 pathway. nih.gov
In preclinical models of acetic acid-induced colitis in rats, administration of Rebamipide stimulated the colonic NRF2/Kelch-like ECH-associated protein-1 (Keap-1) pathway. nih.gov This was evidenced by a significant increase in NRF2 immunostaining and gene expression, alongside a notable decrease in Keap-1 gene expression. nih.gov Specifically, Rebamipide treatment led to a 41.4% increase in NRF2 immunostaining and a 114.3% increase in its gene expression, coupled with a 28.6% decrease in Keap-1 gene expression. nih.gov This activation is part of a broader mechanism involving the upregulation of the silent information regulator-1/forkhead box O3a (SIRT1/FoxO3a)/NRF2 pathway to ameliorate colitis. nih.gov
Table 2: Rebamipide's Impact on the NRF2/Keap-1 Pathway in a Colitis Model
| Parameter | Change with Rebamipide | Percentage Change | Reference |
| Nrf2 Immunostaining | Increase | +41.4% | nih.gov |
| Nrf2 Gene Expression | Increase | +114.3% | nih.gov |
| Keap-1 Gene Expression | Decrease | -28.6% | nih.gov |
Nuclear Factor Kappa B (NF-κB) Pathway Inhibition
Rebamipide exerts significant anti-inflammatory effects by inhibiting the Nuclear Factor Kappa B (NF-κB) pathway. nih.gov In studies involving Helicobacter pylori-stimulated human gastric epithelial cells, Rebamipide was found to significantly inhibit oxidant-mediated activation of NF-κB. nih.govnih.govelsevierpure.com Treatment with H. pylori resulted in the activation of two NF-κB dimers, a p50/p65 heterodimer and a p50 homodimer, and Rebamipide effectively inhibited the formation of these NF-κB complexes. nih.govnih.govelsevierpure.com
Furthermore, Rebamipide's regulatory action on Phospholipase D (PLD) is linked to its effect on NF-κB. nih.govnih.gov It has been shown to inhibit the transactivation of NF-κB, which in turn is responsible for increasing the expression of PLD1. nih.govnih.gov This inhibition of NF-κB contributes to the suppression of inflammatory and proliferative genes in gastric cancer cells. nih.gov
5' Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Pathway
Activation of 5' adenosine monophosphate-activated protein kinase (AMPK) is a key molecular mechanism contributing to the gastroprotective effects of Rebamipide. nih.govnih.gov In both gastric carcinoma cells and macrophage cells, Rebamipide was shown to induce the phosphorylation of AMPK. nih.gov This activation leads to the subsequent phosphorylation of Acetyl-CoA Carboxylase (ACC), a known substrate of AMPK. nih.gov
The induction of cyclooxygenase-2 (COX-2), a crucial factor in gastric mucosal protection, by Rebamipide is dependent on AMPK activation. nih.gov This was demonstrated in studies where the use of an AMPK inhibitor, compound C, abolished the COX-2 induction by Rebamipide. nih.gov In a mouse model of hydrochloric acid/ethanol-induced gastric ulcer, the protective effects of Rebamipide were hindered by co-administration of this AMPK inhibitor, confirming the pathway's importance in vivo. nih.gov Rebamipide treatment increased AMPK phosphorylation in gastric tissues, an effect that was diminished by the inhibitor. nih.gov
Epidermal Growth Factor Receptor (EGFR) Pathway Enhancement
While detailed mechanistic studies on Rebamipide methyl ester's effect on the Epidermal Growth Factor Receptor (EGFR) pathway are not available, research on Rebamipide indicates its involvement. Rebamipide has been found to enhance the expression of certain mucin genes (MUC1, MUC4, and MUC16) through the activation of the EGFR pathway in human corneal epithelial cells. This action leads to an increased production of mucin-like glycoproteins, which is particularly relevant in the context of treating dry eye disease.
Regulation of Phospholipase D (PLD) Expression
Rebamipide has been demonstrated to regulate the expression of Phospholipase D (PLD), an enzyme implicated in inflammation and carcinogenesis. nih.govnih.gov In studies using AGS and MKN-1 human gastric cancer cell lines, Rebamipide significantly suppressed the expression of both PLD1 and PLD2 at the transcriptional level. nih.govnih.gov This downregulation of PLD expression by Rebamipide resulted in the inhibition of its enzymatic activity. nih.govnih.gov The suppression of PLD is a contributing factor to the inhibition of inflammation and proliferation observed in gastric cancer cells following Rebamipide treatment. nih.gov Knockdown of PLD1 and PLD2 with specific siRNAs was shown to significantly suppress the expression of genes involved in inflammation, proliferation, and invasion, mirroring the effects of Rebamipide. nih.gov
Enzyme Inhibition Studies: Suppressor of T Cell Receptor Signaling (Sts) Proteins
Rebamipide and its derivatives have been identified as potent and selective inhibitors of the histidine phosphatase activity of the Suppressor of T cell Receptor Signaling (Sts) proteins, which are negative regulators of immune signaling. nih.govnih.gov A high-throughput screen of 590,000 compounds identified Rebamipide as a putative inhibitor of Sts phosphatase activity. nih.govnih.gov
Further investigations revealed that Rebamipide and a small library of its derivatives act as competitive, selective inhibitors of Sts-1, with IC50 values in the low to sub-micromolar range. nih.govnih.gov Structure-activity relationship (SAR) analysis indicates that the quinolinone, the acid, and the amide moieties of the Rebamipide molecule are all essential for its inhibitory activity. nih.gov A crystal structure of the compound bound to the enzyme confirmed these findings and revealed key interactions, such as a π-cation stacking interaction between the quinolinone group and W494 of the protein. nih.gov
While Rebamipide itself exhibits poor cell permeability, studies using a liposomal preparation to deliver the compound into cells demonstrated effective inactivation of Sts-1 phosphatase activity. nih.govnih.gov This inhibition was confirmed by observing an increase in the phosphorylation of Zap-70, a known target of Sts-1, in cell-based assays. nih.gov These findings establish that Sts-1 enzyme activity can be pharmacologically inactivated and provide a foundation for developing therapies that target Sts proteins. nih.govnih.gov
Identification and Selectivity of Sts Phosphatase Inhibition by Rebamipide
Rebamipide, a quinolinone derivative, has been identified as a potent and selective inhibitor of the Suppressor of T cell Receptor Signaling (Sts) proteins, specifically targeting their histidine phosphatase activity. nih.govumn.edu In a high-throughput screening of approximately 590,000 compounds, Rebamipide emerged as a promising candidate for Sts phosphatase inhibition. umn.edu The selectivity of Rebamipide's inhibitory action is a noteworthy characteristic. Studies have demonstrated that while it effectively inhibits Sts-1, it does not significantly affect other protein tyrosine phosphatases (PTPs) such as PTP-1B, SHP1, and CD45. nih.gov This selectivity is attributed to the unique structure and active site organization of the Sts proteins, which share more resemblance with the phosphoglycerate mutase (PGM) family of proteins than with canonical PTPs. nih.gov
The interaction between Rebamipide and Sts-1 is crucial for its inhibitory effect. Mutational analysis has revealed that a specific tryptophan residue in the active site of Sts-1 is essential for Rebamipide's activity; its replacement with a leucine (B10760876) residue results in a loss of inhibition. nih.gov This finding, supported by structural data, indicates that Rebamipide acts as a competitive inhibitor by making critical interactions within the active site. nih.gov
Kinetic Analysis of Enzyme-Inhibitor Binding
Kinetic studies have been instrumental in characterizing the mechanism of action of Rebamipide as an Sts-1 inhibitor. The analysis of the enzyme kinetics of the histidine phosphatase domain of Sts-1 (Sts-1HP) in the presence of varying concentrations of Rebamipide has shown that the compound primarily affects the Michaelis constant (KM) of the enzymatic reaction, with minimal impact on the maximum velocity (Vmax). nih.gov This kinetic profile is characteristic of a competitive inhibitor, suggesting that Rebamipide directly competes with the substrate for binding to the active site of the enzyme. nih.gov
The inhibition constant (Ki) for Rebamipide has been determined to be in the low micromolar range, indicating a strong binding affinity for the Sts-1 enzyme. nih.gov The competitive nature of the inhibition is further supported by structural studies showing that Rebamipide occupies the highly basic active site of the phosphatase domain of Sts-1. nih.gov
Specific kinetic data for the interaction between this compound and Sts-1 are not extensively reported. However, the conversion of the carboxylic acid to a methyl ester would alter the molecule's electronic and steric properties, which could, in turn, affect its binding kinetics. It is plausible that the methyl ester derivative may exhibit a different Ki value compared to the parent compound. The rate of association (kon) and dissociation (koff) of the inhibitor-enzyme complex could also be altered. A comprehensive kinetic analysis of this compound would be necessary to fully understand its enzyme-inhibitor binding dynamics and to compare its inhibitory profile with that of Rebamipide.
Impact of Esterification on Sts-1 Inhibitory Activity Profile
The esterification of Rebamipide to its methyl ester analogue represents a strategic chemical modification aimed at improving its physicochemical properties, particularly its cell permeability. nih.gov While Rebamipide itself has demonstrated potent and selective inhibition of Sts-1 phosphatase activity, its clinical utility can be limited by its poor ability to cross cell membranes. nih.govumn.edu By masking the polar carboxylic acid group as a less polar methyl ester, it is hypothesized that the resulting prodrug would exhibit enhanced cellular uptake. nih.gov
Once inside the cell, it is anticipated that intracellular esterases would hydrolyze the methyl ester, releasing the active form of the drug, Rebamipide. This prodrug strategy could lead to higher intracellular concentrations of the active inhibitor, thereby potentiating its therapeutic effects. Indeed, while Rebamipide alone shows limited activity in cell-based assays, its delivery via liposomes, which facilitates cell entry, results in a significant increase in the phosphorylation of Zap-70, a downstream target of Sts-1, indicating effective inhibition of the phosphatase in a cellular context. nih.gov
Although direct experimental data on the Sts-1 inhibitory activity of this compound is scarce, the rationale behind its design suggests that it would serve as an effective prodrug. The structure-activity relationship (SAR) analysis of Rebamipide and its derivatives has highlighted the importance of the quinolinone, the acid, and the amide moieties for its inhibitory activity. umn.edu The temporary modification of the carboxylic acid to a methyl ester is not expected to abolish its intrinsic activity but rather to enhance its delivery to the site of action.
Table 1: Comparison of Rebamipide and this compound Properties
| Feature | Rebamipide | This compound (Hypothesized) |
| Sts-1 Inhibition | Potent and selective competitive inhibitor nih.govumn.edu | Expected to be a prodrug, releasing active Rebamipide intracellularly nih.gov |
| Cell Permeability | Poor nih.govumn.edu | Enhanced due to increased lipophilicity nih.gov |
| Mechanism of Action | Direct inhibition of Sts phosphatase activity nih.gov | Intracellular conversion to Rebamipide, followed by Sts inhibition |
| Clinical Potential | Limited by poor cell permeability nih.gov | Potentially improved therapeutic efficacy due to better cellular uptake nih.gov |
Preclinical Models of Mucosal Protection and Tissue Regeneration
Angiogenesis Stimulation and Pro-angiogenic Gene Activation
Rebamipide has been shown to play a significant role in promoting angiogenesis, a critical process in ulcer healing and tissue regeneration. nih.gov In preclinical studies using normal rat gastric epithelial cells (RGM1), Rebamipide treatment led to a significant upregulation of several pro-angiogenic genes. nih.govresearchgate.net Gene expression microarray analysis revealed a 7.5-fold increase in vascular endothelial growth factor (VEGF), a 5-fold increase in heparin-binding epidermal growth-like factor (HB-EGF), and a 4.4-fold increase in fibroblast growth factor receptor-2 (FGFR2). nih.gov Furthermore, the expression of cyclooxygenase-2 (Cox2), a key enzyme in prostaglandin synthesis which also contributes to angiogenesis, was upregulated by 9.3-fold. nih.govtargetmol.com
The pro-angiogenic effects of Rebamipide are not limited to gene activation in epithelial cells. Studies have also demonstrated a direct stimulatory effect on angiogenesis in rat gastric mucosal endothelial cells, with a 240% increase in in-vitro angiogenesis compared to controls. nih.gov This dual mechanism of action, involving both the activation of pro-angiogenic genes in epithelial cells and the direct stimulation of endothelial cells, underscores the robust pro-healing properties of Rebamipide. nih.gov
While direct experimental evidence for the effects of this compound on angiogenesis is not available, its potential for enhanced cell permeability could lead to a more pronounced effect on pro-angiogenic gene activation within gastric epithelial cells. By achieving higher intracellular concentrations, the methyl ester derivative might lead to a more potent and sustained upregulation of genes such as VEGF, HB-EGF, and Cox2, thereby potentially accelerating the angiogenic response and promoting faster tissue regeneration.
Table 2: Pro-angiogenic Genes Upregulated by Rebamipide in RGM1 Cells
| Gene | Fold Upregulation |
| Vascular Endothelial Growth Factor (VEGF) | 7.5 |
| Heparin Binding Epidermal Growth-like Factor (HB-EGF) | ~5 |
| Fibroblast Growth Factor Receptor-2 (FGFR2) | 4.4 |
| Cyclooxygenase-2 (Cox2) | 9.3 |
| Insulin Growth Factor-1 (IGF-1) | 5 |
Gastric Epithelial Cell Proliferation and Migration Studies
The healing of mucosal injuries is a complex process that involves the proliferation and migration of epithelial cells to cover the denuded area. Rebamipide has been shown to positively influence these cellular processes. nih.govpatsnap.com In-vitro studies have demonstrated that Rebamipide stimulates the migration and proliferation of wounded gastric epithelial cell monolayers. nih.gov This effect is, in part, mediated by the increased expression of epidermal growth factor (EGF) and its receptor (EGFR) in the gastric mucosa. nih.govgutnliver.org
Furthermore, Rebamipide has been found to attenuate alcohol-induced gastric epithelial cell injury by inhibiting endoplasmic reticulum stress and activating autophagy-related proteins. nih.gov In a study using ethanol-stimulated gastric mucosal epithelial cells, Rebamipide intervention was shown to reduce the rate of apoptosis and inhibit the activation of the endoplasmic reticulum stress-related NF-κB signaling pathway. nih.gov
The impact of this compound on gastric epithelial cell proliferation and migration has not been specifically investigated. However, given its potential for improved cellular uptake, it is conceivable that the methyl ester derivative could lead to a more significant stimulation of the signaling pathways involved in cell proliferation and migration. By delivering a higher concentration of the active compound intracellularly, this compound might more effectively modulate the expression of growth factors and their receptors, leading to enhanced re-epithelialization and faster healing of the gastric mucosa.
Responses in Helicobacter pylori Infection Models
Helicobacter pylori infection is a major cause of gastritis, peptic ulcers, and an increased risk of gastric cancer. nih.govresearchgate.net Rebamipide has demonstrated beneficial effects in preclinical models of H. pylori infection. It has been shown to attenuate the activity of neutrophils and the production of inflammatory cytokines stimulated by H. pylori. nih.govresearchgate.net
In a long-term study in mice infected with H. pylori, administration of Rebamipide led to a significant decrease in serum levels of pro-inflammatory cytokines such as IL-1β, IFN-γ, and TNF-α. researchgate.netelsevierpure.com Furthermore, Rebamipide treatment was associated with reduced gastric mucosal expression of adhesion molecules like ICAM-1 and a decrease in the transcriptional regulation of NF-κB-DNA binding. researchgate.net An RNase protection assay revealed that Rebamipide significantly decreased the mRNA levels of apoptosis-related genes and various cytokine genes. researchgate.net These findings suggest that Rebamipide can inhibit the immunoinflammatory responses in the gastric mucosa induced by H. pylori. nih.govresearchgate.net
While there are no specific studies on the effects of this compound in H. pylori infection models, its potential for enhanced cell permeability could be advantageous. A more efficient delivery of the active compound into the gastric epithelial cells could lead to a more potent inhibition of the intracellular signaling pathways activated by H. pylori, resulting in a greater reduction of the inflammatory response and potentially aiding in the eradication of the infection when used in combination with standard therapies. nih.govnih.gov
Anti-tumorigenic Effects in Gastric Cancer Cell Lines
Extensive searches of scientific databases and literature have revealed a significant body of research on the anti-tumorigenic properties of the gastroprotective agent Rebamipide in the context of gastric cancer. However, there is a notable absence of publicly available scientific literature or research data specifically investigating the anti-tumorigenic effects of its analogue, This compound , in gastric cancer cell lines.
The current body of scientific work is focused exclusively on the parent compound, Rebamipide. Studies have explored its mechanisms of action in inhibiting the growth of gastric cancer cells, including its influence on cell proliferation, apoptosis, and various signaling pathways. This research has provided valuable insights into the potential of Rebamipide as an adjunct in cancer therapy.
Despite the investigation into Rebamipide, similar pharmacological evaluations of this compound in gastric cancer models have not been reported in the available literature. Consequently, a detailed analysis and presentation of research findings, including data tables on its specific effects on gastric cancer cell lines, cannot be provided at this time. The scientific community has yet to publish findings on whether the esterification of Rebamipide's carboxyl group to form this compound alters its pharmacological profile, specifically its anti-tumorigenic activity.
Therefore, this article is unable to present any detailed research findings, data tables, or discussion on the anti-tumorigenic effects of this compound in gastric cancer cell lines as per the requested outline, due to the lack of available scientific data on this specific compound.
Structure Activity Relationship Sar Studies of Rebamipide and Its Methyl Ester Analogues
Identification of Essential Structural Moieties for Pharmacological Activity
SAR analyses have pinpointed several key structural components of the rebamipide (B173939) molecule that are indispensable for its pharmacological effects. These studies typically involve the synthesis of analogues where specific functional groups are modified or replaced, followed by biological evaluation to determine the impact of these changes. For instance, in the context of inhibiting the Suppressor of T cell Receptor Signaling 1 (Sts-1) phosphatase, the core structure of rebamipide has been shown to be highly sensitive to modification. nih.gov
The 2(1H)-quinolinone core is a foundational element of rebamipide's structure and is considered essential for its activity. nih.govnih.govnih.gov This bicyclic heterocyclic system is a critical anchor for the molecule's interaction with its biological targets. Research has demonstrated that the quinolinone moiety engages in significant molecular interactions, such as π-stacking with aromatic amino acid residues (e.g., tryptophan) in the active site of enzymes like Sts-1. nih.gov Attempts to replace the quinolinone nucleus with other aromatic systems, such as indole (B1671886) or naphthyl groups, have resulted in a complete loss of inhibitory activity, underscoring the specific requirement of the quinolinone structure for this particular biological function. nih.gov
Beyond the quinolinone nucleus, the carboxyl and amide functional groups are crucial determinants of rebamipide's biological activity. nih.govacs.org The carboxylic acid group is a key interaction point, often involved in binding to phosphate-binding sites within target enzymes. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, facilitates critical interactions that anchor the molecule in the active site.
The amide linkage also plays a vital role. It is believed to be important for maintaining the molecule in a low-energy conformation that is optimal for binding to its target. nih.gov SAR studies have consistently shown that modifications to either the carboxyl or the amide group lead to a significant reduction or complete abolition of activity, confirming their status as essential components of the rebamipide pharmacophore. nih.govacs.org
The conversion of the carboxylic acid moiety to an ester, such as a methyl ester, has a profound and complex impact on the biological profile of rebamipide. This modification directly alters a key interactive group, leading to varied outcomes depending on the biological context.
In in vitro enzymatic assays, esterification has been shown to be detrimental to activity. For example, the methyl ester of rebamipide was found to be inactive as an inhibitor of Sts-1 phosphatase. nih.gov This loss of activity is attributed to the removal of the acidic proton and the inability of the ester to replicate the critical interactions of the carboxylate group within the enzyme's active site.
| Compound | Modification | Sts-1 Inhibition (IC₅₀) |
| Rebamipide | Carboxylic Acid | ~1 µM |
| Rebamipide Methyl Ester | Methyl Ester | Inactive |
| This table summarizes the impact of esterification on the in vitro inhibitory activity of rebamipide against Sts-1 phosphatase. nih.gov |
Application of Molecular Modeling and Computational Approaches in SAR Elucidation
Molecular modeling and computational chemistry are invaluable tools for understanding the SAR of rebamipide and its analogues at a molecular level. These methods provide insights into how the molecule binds to its biological targets and help rationalize the experimental SAR data.
One of the most powerful techniques applied in this area is X-ray crystallography. Co-crystal structures of rebamipide and its derivatives bound to their target proteins have been solved, offering a static yet detailed snapshot of the binding mode. nih.govacs.org These structures have confirmed the key interactions predicted by SAR studies, such as the π-stacking of the quinolinone ring and the specific placement of the carboxylic acid and amide groups within the active site. nih.gov This structural information is crucial for validating SAR hypotheses and provides a rational basis for the design of new, potentially more potent analogues.
Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies are also employed to predict the binding affinity of novel analogues and to build models that correlate structural features with biological activity. These models can then be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby streamlining the drug discovery process.
Prodrug Design Strategies and Biopharmaceutical Enhancement Utilizing Rebamipide Methyl Ester
Conceptual Framework of Prodrug Chemistry for Optimized Drug Delivery
The core principle of prodrug design involves the chemical modification of an active pharmaceutical ingredient (API) to form a transient derivative. This new compound, the prodrug, is inactive and is designed to overcome specific biopharmaceutical challenges, such as poor solubility, low permeability, or extensive first-pass metabolism. Once administered, the prodrug undergoes enzymatic or chemical conversion in the body to release the active parent drug at the desired site of action.
Esterification is a common and effective prodrug strategy, particularly for drugs containing a carboxylic acid moiety, such as Rebamipide (B173939). By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can significantly increase its lipophilicity. This enhanced lipophilicity can lead to improved absorption across biological membranes, such as the gastrointestinal tract.
Rebamipide Methyl Ester as a Strategic Prodrug Candidate
Rebamipide's therapeutic potential is limited by its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability. researchgate.netuobaghdad.edu.iq The synthesis of its methyl ester derivative represents a targeted approach to address these shortcomings.
Modulation of Dissolution Characteristics for Enhanced Bioavailability
The conversion of the carboxylic acid group of Rebamipide to a methyl ester alters its physicochemical properties, leading to improved dissolution characteristics. A study investigating the synthesis and pharmacokinetic properties of this compound in rats demonstrated that the methyl ester form exhibited both improved maximum solubility and an enhanced dissolution rate in simulated gastric fluid compared to the parent drug. researchgate.net This improvement in dissolution is a critical first step towards enhancing oral bioavailability, as a drug must be in solution to be absorbed.
Mechanisms of Enzymatic Bioconversion and Active Drug Release
Once absorbed, the this compound prodrug must be efficiently converted back to the active Rebamipide. This bioconversion is primarily mediated by esterase enzymes, which are ubiquitously present throughout the body, including in the gastrointestinal tract, liver, and plasma. researchgate.netnih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing the active carboxylic acid form of Rebamipide and methanol (B129727).
The general mechanism for this enzymatic hydrolysis is as follows:
Step 1: Binding: The this compound molecule binds to the active site of an esterase enzyme.
Step 2: Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically a serine hydroxyl group, attacks the carbonyl carbon of the ester.
Step 3: Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
Step 4: Release of Alcohol: The intermediate collapses, leading to the cleavage of the ester bond and the release of methanol.
Step 5: Hydrolysis and Regeneration of Enzyme: The acylated enzyme then reacts with a water molecule, which hydrolyzes the bond between the enzyme and the Rebamipide molecule. This releases the active Rebamipide and regenerates the free enzyme, allowing it to catalyze further reactions.
Clinical studies on a Rebamipide prodrug with an ester pro-moiety, identified as SA001, have shown that it is rapidly absorbed and extensively converted to its active metabolite, Rebamipide. mdpi.com Following oral administration, the plasma concentration of the prodrug is significantly lower than that of the liberated Rebamipide, indicating efficient and rapid bioconversion. bioworld.com
Advanced Analytical and Bioanalytical Methodologies for Rebamipide Methyl Ester Research
Spectroscopic Techniques for Molecular Confirmation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Rebamipide (B173939) methyl ester. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Rebamipide methyl ester, distinct signals corresponding to each unique proton environment are expected. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons: The protons on the 4-chlorophenyl ring and the quinolinone ring system are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings. Their splitting patterns (doublets, triplets, or multiplets) would reveal their coupling relationships with neighboring protons.
Alanine (B10760859) Backbone Protons: The methine (CH) and methylene (CH₂) protons of the central alanine-like structure would likely resonate in the mid-field region. The CH proton, being adjacent to the chiral center and the ester group, would appear as a multiplet.
Methyl Ester Protons: A characteristic sharp singlet signal is anticipated for the three protons of the methyl ester group (-OCH₃). This signal typically appears in the range of 3.6-3.8 ppm, a key indicator of the successful esterification of the parent Rebamipide molecule.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Quinolinone Aromatic Protons | ~7.2 - 8.0 | Multiplets (m), Doublets (d) | ~5H |
| 4-Chlorophenyl Protons | ~7.4 - 7.9 | Doublets (d) | 4H |
| Alanine CH | ~4.5 - 5.0 | Multiplet (m) | 1H |
| Alanine CH₂ | ~3.0 - 3.5 | Multiplet (m) | 2H |
| Methyl Ester (-OCH₃) | ~3.7 | Singlet (s) | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Carbonyl Carbons: this compound possesses three distinct carbonyl carbons: the ester, the amide, and the quinolinone lactam. These are the most deshielded carbons and are expected to appear far downfield in the spectrum, typically in the range of 165-175 ppm.
Aromatic Carbons: The carbons of the two aromatic ring systems will produce a cluster of signals in the 115-140 ppm region.
Aliphatic Carbons: The α-carbon (CH) and β-carbon (CH₂) of the alanine backbone will be found in the upfield region, typically between 30 and 60 ppm.
Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) is expected to show a distinct signal around 52 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~172 |
| Amide Carbonyl (C=O) | ~168 |
| Quinolinone Carbonyl (C=O) | ~165 |
| Aromatic Carbons | ~115 - 140 |
| Alanine CH | ~55 |
| Methyl Ester (-OCH₃) | ~52 |
| Alanine CH₂ | ~35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₂₀H₁₇ClN₂O₄), the molecular weight is 384.82 g/mol axios-research.com.
Molecular Weight Determination
In a mass spectrum, the molecular weight is typically observed as the molecular ion peak (M⁺˙) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺ (m/z 385.09) or other adducts like [M+Na]⁺. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with a second peak (M+2) approximately one-third the intensity of the main peak.
Fragmentation Analysis
The fragmentation of this compound in the mass spectrometer provides structural information. Cleavage typically occurs at the weakest bonds and results in the formation of stable ions. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group libretexts.org.
Key predicted fragmentation pathways include:
Loss of the methoxy radical (-•OCH₃): This would result in a fragment ion with an m/z of [M-31].
Loss of the carbomethoxy group (-•COOCH₃): This cleavage would produce a fragment ion at [M-59].
Cleavage of the amide bond: This can lead to the formation of the 4-chlorobenzoyl cation, which would be observed at m/z 139 (with the ³⁵Cl isotope) and m/z 141 (with the ³⁷Cl isotope).
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 385 | [M+H]⁺ | Protonated Molecular Ion |
| 353 | [M-OCH₃]⁺ | Loss of methoxy radical from ester |
| 325 | [M-COOCH₃]⁺ | Loss of carbomethoxy group |
| 139 | [C₇H₄ClO]⁺ | Cleavage of amide bond (4-chlorobenzoyl cation) |
Gene Expression Analysis Techniques (e.g., Microarray, RT-PCR, Western Blotting)
While research focusing specifically on the gene expression effects of this compound is limited, extensive studies have been conducted on its parent compound, Rebamipide. These studies provide insight into the molecular mechanisms of action, which are likely relevant to the ester form, as it is expected to act as a prodrug that converts to the active acid in vivo. These investigations utilize a suite of powerful bioanalytical techniques to monitor changes in gene and protein expression. Rebamipide has been shown to temporarily activate genes encoding cyclooxygenase-2 (COX-2) ekjcp.org.
Microarray
Microarray analysis allows for the simultaneous monitoring of the expression levels of thousands of genes. In studies involving Rebamipide, Affymetrix GeneChip arrays have been used to assess its impact on gastric epithelial cells nih.govnih.gov.
Research has shown that Rebamipide significantly upregulates a variety of genes crucial for mucosal protection and ulcer healing nih.gov. In one key study, treatment of rat gastric epithelial cells with Rebamipide led to a significant upregulation of proangiogenic and growth-promoting genes nih.gov. Another study using a DNA chip found that in H. pylori-stimulated gastric cells, Rebamipide reduced the expression of 119 genes related to cytokines and growth factors, suggesting an anti-inflammatory effect nih.gov.
Interactive Data Table: Genes Upregulated by Rebamipide in Gastric Epithelial Cells (from Microarray Data)
| Gene | Function | Fold Upregulation |
|---|---|---|
| Cyclooxygenase-2 (Cox-2) | Prostaglandin (B15479496) Synthesis, Angiogenesis | 9.3-fold nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis | 7.5-fold nih.gov |
| Heparin Binding Epidermal Growth-like Factor (HB-EGF) | Angiogenesis, Cell Growth | ~5.0-fold nih.gov |
| Insulin-like Growth Factor-1 (IGF-1) | Cell Growth and Regeneration | 5.0-fold nih.gov |
| Fibroblast Growth Factor Receptor-2 (FGFR2) | Angiogenesis | 4.4-fold nih.gov |
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is a more targeted technique used to validate the findings from microarray studies and to precisely quantify the messenger RNA (mRNA) levels of specific genes. In Rebamipide research, RT-PCR has been employed to confirm the transcriptional stimulation of COX-2 nih.govresearchgate.net. Studies have demonstrated that Rebamipide induces Cox-2 mRNA in a time- and dose-dependent manner in rat gastric mucosal cells researchgate.net. This confirms that the drug's effect begins at the level of gene transcription nih.govresearchgate.net.
Western Blotting
To ensure that the observed changes in mRNA levels translate into changes in functional protein levels, Western blotting is utilized. This technique detects and quantifies specific proteins in a sample. Research on Rebamipide has consistently used Western blotting to confirm that the upregulation of Cox-2 mRNA (detected by microarray and RT-PCR) results in a corresponding increase in COX-2 protein expression nih.govnih.govresearchgate.netresearchgate.net. One study found that Cox-2 protein levels were upregulated approximately 6-fold following Rebamipide treatment, corroborating the gene expression data nih.gov. This provides crucial evidence that Rebamipide's mechanism involves not just the transcription but also the translation of key therapeutic proteins nih.gov.
Future Perspectives and Emerging Research Avenues for Rebamipide Methyl Ester
Exploration of Novel Therapeutic Applications for Rebamipide (B173939) Derivatives
While rebamipide is well-known for its gastroprotective effects, its fundamental mechanisms of action—such as scavenging reactive oxygen species and inhibiting inflammatory responses—suggest a broader therapeutic utility. researchgate.netresearchgate.net Researchers are actively investigating the potential of rebamipide derivatives in various non-gastrointestinal inflammatory and autoimmune conditions.
The anti-inflammatory and immunomodulatory properties of rebamipide form the basis for its exploration in systemic diseases. Studies have shown that it can attenuate inflammation in conditions like dermatitis by inhibiting tumor necrosis factor-alpha (TNF-α) and suppressing the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govpatsnap.com This suggests a potential role for its derivatives in treating inflammatory skin diseases.
Furthermore, significant research has been conducted on its effects in autoimmune arthritis. In animal models of rheumatoid arthritis, rebamipide has been shown to attenuate the severity of the disease. nih.gov Its mechanism involves the regulation of B cell and T cell populations, specifically by suppressing pro-inflammatory T helper 17 (Th17) and follicular helper T (Tfh) cells while promoting the proliferation of anti-inflammatory regulatory T (Treg) and regulatory B (Breg) cells. nih.gov This modulation of the adaptive immune response highlights a promising avenue for developing rebamipide derivatives as treatments for autoimmune disorders. nih.gov The drug has also been effectively used for conditions like recurrent aphthous stomatitis and Behçet's syndrome. nih.govnih.gov
| Condition | Investigated Immunomodulatory Mechanism | Research Model | Key Findings |
| Rheumatoid Arthritis | Regulation of T and B cell populations. | SKG mice (animal model) | Attenuated arthritis severity; reduced Th1, Th2, Th17, and Tfh cells; increased Treg and Breg cells. nih.gov |
| Dermatitis | Inhibition of TNF-α mediated inflammation. | Mouse model and macrophage cell line | Attenuated dermatitis phenotype; repressed activation of NF-κB signaling. nih.gov |
| Behçet's Syndrome | Reduction of inflammation in oral aphthae. | Human clinical study | Effective in controlling oral ulcers and reducing pain scores compared to placebo. nih.gov |
| Osteoclast Formation | Inhibition of osteoclast differentiation and function. | In vitro human cell culture | Inhibited the formation of human osteoclasts and induced the degradation of actin rings in mature osteoclasts. nih.govnih.gov |
Development of Advanced Drug Delivery Systems Incorporating Rebamipide Methyl Ester
A significant challenge with rebamipide is its low aqueous solubility and permeability, which limits its bioavailability. rsc.org To overcome this, research is focused on creating advanced drug delivery systems (DDS) for rebamipide and its esters. These systems aim to enhance solubility, improve absorption, and provide sustained or targeted drug release. rsc.orgnih.gov
Nanotechnology-based approaches are at the forefront of this research. researchgate.netimrpress.com For instance, rebamipide solid nanoparticle-based ophthalmic formulations have been developed for dry eye therapy. These nanoparticles, with sizes ranging from 40-200 nm, allow for sustained drug release into the lacrimal fluid. nih.gov Another strategy involves the formulation of rebamipide nanocrystals using techniques like high-pressure homogenization and wet milling. rsc.org This method has been shown to increase saturation solubility threefold and enhance permeability across Caco-2 cell monolayers, suggesting improved drug absorption. rsc.org
Gastroretentive drug delivery systems (GRDDS) are also being explored to prolong the drug's residence time in the stomach, which is beneficial for treating local ailments like ulcers. ijper.orgresearchgate.net Floating-bioadhesive tablets have been designed using polymers that allow the tablet to remain buoyant in the stomach for over 12 hours while adhering to the mucosal lining. researchgate.netmdpi.com This approach has been shown to increase the relative bioavailability by 1.7-fold compared to conventional immediate-release tablets. researchgate.net
| Delivery System Type | Formulation Details | Key Advantages | Research Finding |
| Nanoparticles | Solid nanoparticles (40-200 nm) in a gel base for ophthalmic use. nih.gov | Sustained drug release, improved residence time on the ocular surface. nih.gov | Increased mucin levels in an animal model of dry eye. nih.gov |
| Nanocrystals | Produced by high-pressure homogenization and wet milling (average size 223 nm). rsc.org | Enhanced solubility and permeability. rsc.org | Showed a threefold enhancement in saturation solubility compared to the raw drug. rsc.org |
| Floating-Bioadhesive Tablets | Combination of polymers (e.g., Polyox, HPMC) to create buoyancy and mucoadhesion. researchgate.net | Prolonged gastric residence time, increased bioavailability. researchgate.net | Remained in the stomach for over 5 hours in radiological studies and increased relative bioavailability by 1.7-fold. researchgate.net |
| Solid Dispersions | Solid dispersion of rebamipide incorporated into floating beads via emulsion gelation. ijper.org | Enhanced aqueous solubility, prolonged gastroretention. ijper.org | The method of preparation was shown to be efficient with a high percentage yield. ijper.org |
Integration of Computational Drug Design with Rational Modifications for Enhanced Research Outcomes
Modern drug development increasingly relies on computational methods to accelerate the discovery and optimization of new therapeutic agents. researchgate.netnih.gov The integration of in silico techniques with traditional medicinal chemistry offers a rational approach to modifying this compound for enhanced efficacy, better selectivity, and improved pharmacokinetic properties. openmedicinalchemistryjournal.comnih.gov
Computational tools such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be employed to design novel rebamipide derivatives. nih.govmdpi.com These methods allow researchers to predict how modifications to the molecular structure will affect the compound's interaction with biological targets. For example, in silico studies can help identify modifications that enhance binding affinity to specific inflammatory mediators or transport proteins. researchgate.netbiotech-asia.org This approach facilitates the creation of prodrugs or analogs with superior absorption and targeted action. scispace.com
This rational design process is not purely theoretical; it is synergistic with experimental validation. researchgate.net For instance, computational predictions can guide the synthesis of a focused library of new compounds, which are then tested experimentally. researchgate.net The results from these experiments can, in turn, be used to refine the computational models, creating a powerful feedback loop for drug optimization. This integrated strategy has been successfully applied to engineer new cocrystals of rebamipide with significantly improved solubility and bioavailability. researchgate.net By applying these advanced design principles, researchers can systematically enhance the therapeutic profile of this compound, paving the way for next-generation treatments.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Rebamipide methyl ester with high purity?
- Answer : The synthesis typically involves esterification of Rebamipide with methanol under acid or base catalysis. Key steps include:
- Reagent optimization : Use anhydrous conditions to minimize hydrolysis .
- Purification : Liquid-liquid extraction (e.g., using ether) to isolate the ester, followed by column chromatography or recrystallization for purity .
- Characterization : Confirm structure via -NMR (e.g., methyl ester peak at ~3.7 ppm) and quantify purity via HPLC (≥95% purity threshold) .
Q. How can researchers characterize the chemical structure and purity of this compound?
- Answer : A multi-analytical approach is critical:
- Spectroscopic analysis : -NMR and -NMR to confirm ester bond formation and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .
- Purity assessment : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) and elemental analysis for C, H, N content .
Q. What in vitro and in vivo models are appropriate for studying this compound’s mechanism of action?
- Answer :
- In vitro : Use LPS-stimulated macrophages to assess anti-inflammatory effects via cytokine profiling (e.g., TNF-α, IL-6) .
- In vivo : Murine asthma models (e.g., ovalbumin-induced airway inflammation) to evaluate bronchial epithelial protection and histamine reduction. Measure parameters like SOD concentration and BAL fluid eosinophil counts .
Advanced Research Questions
Q. How can Taguchi experimental design optimize this compound synthesis parameters?
- Answer :
- Parameter selection : Identify critical factors (e.g., catalyst concentration, methanol-to-substrate ratio, temperature) based on preliminary studies .
- Orthogonal array design : Use L9(3⁴) arrays to test combinations efficiently. For example, evaluate catalyst (KOH vs. NaOH) at 0.5–1.5 wt%, temperatures (40–60°C), and molar ratios (1:4–1:8) .
- Optimization : Calculate signal-to-noise (S/N) ratios for yield maximization. Catalyst concentration (77.6% contribution) and temperature are prioritized . Validate optimal conditions (e.g., 1.5 wt% KOH, 60°C) with triplicate runs to confirm reproducibility .
Q. What strategies resolve contradictory data on this compound’s efficacy across studies?
- Answer :
- Systematic review : Conduct meta-analysis to identify confounding variables (e.g., dosage variations, model specificity). For example, discrepancies in asthma outcomes may stem from differences in histamine measurement protocols .
- Methodological audit : Compare experimental designs (e.g., double-blind RCTs vs. observational studies) and control for batch-to-batch variability using HPLC-validated samples .
- Sensitivity analysis : Use statistical tools (e.g., ANOVA) to isolate factors like animal strain or dosing frequency .
Q. How should a comparative study evaluate standard versus high-dose this compound?
- Answer :
- Study design : Randomized, double-blind, placebo-controlled trial with three arms: placebo, standard dose (100 mg/day), and high dose (300 mg/day) .
- Endpoint selection : Primary endpoints (e.g., endoscopic improvement in intestinal damage) and secondary endpoints (e.g., cytokine levels) .
- Power calculation : Ensure adequate sample size (n ≥ 50/group) to detect ≥20% efficacy difference with 80% power .
Q. What quality control measures ensure batch-to-batch consistency in this compound for sensitive assays?
- Answer :
- Batch analysis : Mandate HPLC-MS for purity (retention time ±0.2 min) and peptide content analysis to quantify active ingredient .
- Impurity profiling : Track residual solvents (e.g., methanol) via GC-MS and salt content (e.g., Na⁺) via ion chromatography .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf-life under varied conditions .
Q. How can transcriptomic/proteomic data be integrated into studies on this compound’s mechanisms?
- Answer :
- Sample preparation : Extract RNA/protein from treated tissues (e.g., bronchial epithelium) and perform RNA-seq or LC-MS/MS .
- Bioinformatics : Use tools like STRING-DB for pathway enrichment (e.g., NF-κB or COX-2 pathways) .
- Validation : Confirm key targets (e.g., prostaglandin synthases) via qRT-PCR or Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
